1,1-Dimethoxynonane

Description

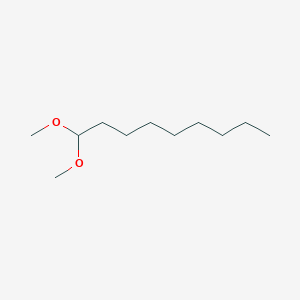

Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethoxynonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2/c1-4-5-6-7-8-9-10-11(12-2)13-3/h11H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLVOCPDQAOQKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066424 | |

| Record name | Nonane, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear, colourless liquid; Fresh, fruity aroma | |

| Record name | Nonanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1720/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

62.00 °C. @ 15.00 mm Hg | |

| Record name | 1,1-Dimethoxynonane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in organic solvents, Soluble (in ethanol) | |

| Record name | Nonanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1720/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.847-0.853 | |

| Record name | Nonanal dimethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1720/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

18824-63-0 | |

| Record name | 1,1-Dimethoxynonane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18824-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonanal dimethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018824630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonane, 1,1-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonane, 1,1-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethoxynonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.715 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONANAL DIMETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R293HT233N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-Dimethoxynonane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034151 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What are the fundamental properties of 1,1-Dimethoxynonane?

An In-depth Technical Guide to the Fundamental Properties of 1,1-Dimethoxynonane

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of this compound (CAS No. 18824-63-0), an acetal derivative of nonanal. Designed for researchers, chemists, and professionals in drug development and flavor science, this document synthesizes critical data on its physicochemical characteristics, spectroscopic profile, synthesis, and potential applications. By integrating established data with proven chemical principles, this guide serves as an authoritative resource for understanding and utilizing this compound.

Introduction and Chemical Identity

This compound, also known as Nonanal Dimethyl Acetal, belongs to the acetal class of organic compounds.[1] Acetals are geminal di-ethers derived from aldehydes or ketones, characterized by the R₂C(OR')₂ functional group.[1][2] Specifically, this compound is the dimethyl acetal of nonanal, a nine-carbon aldehyde. This structure confers specific chemical properties, most notably its stability under neutral or basic conditions and its susceptibility to hydrolysis under acidic conditions, making it an effective protecting group for the aldehyde functionality in multi-step organic synthesis.[2]

While extensive literature specifically on this compound is limited, its properties can be thoroughly understood through the well-established principles of acetal chemistry and available compound-specific data.[1] It has been identified in natural sources such as blackberries and is recognized for its distinct organoleptic properties, suggesting applications in the flavor and fragrance industry.[1]

Figure 1: Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are fundamental for its handling, purification, and application in various experimental settings.

| Property | Value | Source(s) |

| CAS Number | 18824-63-0 | [1][3][4] |

| Molecular Formula | C₁₁H₂₄O₂ | [4][5] |

| Molecular Weight | 188.31 g/mol | [4][5] |

| Appearance | Clear, colorless liquid | [5] |

| Odor | Fresh, floral, citrus, green, plastic | [1][3] |

| Boiling Point | 214-215 °C (at 760 mmHg)96-98 °C (at 15 mmHg) | [5][1] |

| Density | 0.843 - 0.853 g/cm³ | [3][5] |

| Refractive Index (n²⁰/D) | 1.4180 - 1.4240 | [3][5] |

| Flash Point | 55 °C | [3] |

| Solubility | Practically insoluble in water; Soluble in alcohol, oils, and organic solvents. | [3][5] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While specific spectra are not widely published, the expected profile can be accurately predicted from its molecular structure based on fundamental spectroscopic principles.[6][7][8]

¹H NMR Spectroscopy (Proton NMR)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule:

-

δ ~4.3-4.5 ppm (triplet, 1H): This characteristic signal corresponds to the acetal proton (-CH(OR)₂). It appears as a triplet due to coupling with the adjacent CH₂ group in the nonyl chain.

-

δ ~3.3 ppm (singlet, 6H): A sharp singlet representing the six equivalent protons of the two methoxy (-OCH₃) groups.

-

δ ~1.2-1.6 ppm (multiplet, ~14H): A complex series of overlapping signals from the methylene (CH₂) protons of the long alkyl chain.

-

δ ~0.9 ppm (triplet, 3H): A triplet corresponding to the terminal methyl (-CH₃) group of the nonyl chain, coupled to the adjacent CH₂ group.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum provides a map of the carbon skeleton:

-

δ ~103-105 ppm: The acetal carbon (-C H(OR)₂), which is highly deshielded due to the two attached oxygen atoms.

-

δ ~52-54 ppm: The two equivalent carbons of the methoxy groups (-OC H₃).

-

δ ~14-35 ppm: A series of signals corresponding to the nine carbons of the alkyl chain. The terminal methyl carbon will appear at the most upfield position (~14 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups:

-

2850-2960 cm⁻¹: Strong C-H stretching vibrations from the alkyl and methoxy groups.

-

1050-1150 cm⁻¹: Two very strong and characteristic C-O-C stretching bands, indicative of the acetal (ether) functionality.

-

Absence of a strong band at ~1700-1740 cm⁻¹: The lack of a carbonyl (C=O) stretch confirms the conversion of the parent aldehyde to the acetal.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern:

-

Molecular Ion (M⁺): A peak at m/z = 188.31 would correspond to the molecular ion, though it may be weak or absent in electron ionization (EI) due to facile fragmentation.

-

Key Fragmentation: The most characteristic fragmentation pathway for acetals is the loss of an alkoxy group. A prominent peak would be expected at m/z = 157 , corresponding to the [M - OCH₃]⁺ ion. This fragment is an oxonium ion, which is resonance-stabilized and therefore often represents the base peak. Further fragmentation of the alkyl chain would also be observed.

Synthesis and Reactivity

Synthesis Protocol: Acid-Catalyzed Acetalization

This compound is synthesized via the acid-catalyzed reaction of nonanal with methanol. The reaction is reversible and requires the removal of water to drive the equilibrium towards the product.

Figure 2: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Reagent Preparation: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add nonanal (1.0 eq) and methanol (3-5 eq). Using an excess of methanol helps shift the equilibrium towards the product.

-

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid (H₂SO₄) (0.01-0.05 eq). Causality: The acid protonates the carbonyl oxygen of nonanal, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reaction: Heat the mixture to reflux. Water, the byproduct of the reaction, is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by tracking water collection or using GC analysis.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution). Subsequently, wash with brine to remove residual water and water-soluble impurities.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation to obtain pure this compound.[1] Rationale: Vacuum distillation is employed due to the compound's relatively high boiling point at atmospheric pressure, preventing thermal decomposition.

Core Reactivity: The Acetal as a Protecting Group

The primary utility of acetals in synthetic chemistry is their function as protecting groups for aldehydes. This compound is stable to bases, organometallic reagents (e.g., Grignard reagents), and nucleophiles. However, the acetal linkage is readily cleaved by aqueous acid, regenerating the parent aldehyde (nonanal) and methanol. This differential stability is the cornerstone of its application.

Figure 3: Reversible formation and hydrolysis of this compound.

Applications and Natural Occurrence

-

Flavor and Fragrance: this compound is noted for its fresh, fruity, and citrus-like aroma.[5] This makes it a valuable component in the formulation of fragrances and as a flavoring agent in the food industry.

-

Synthetic Intermediate: As a protected form of nonanal, it serves as a crucial intermediate in complex organic syntheses where the aldehyde group must be masked during reactions targeting other parts of a molecule.

-

Biomarker Research: The compound has been detected in fruits like blackberries.[1] Its presence could potentially serve as a biomarker for the consumption of these foods.[1]

Safety and Handling

-

General Precautions: Handle in a well-ventilated area or fume hood.[9][11] Avoid contact with skin, eyes, and clothing.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13][14]

-

Fire Safety: The compound has a flash point of 55°C, indicating it is a flammable liquid.[3] Keep away from heat, sparks, open flames, and other ignition sources.[9] Use explosion-proof equipment.[9] Suitable extinguishing media include carbon dioxide, dry powder, or foam.[9]

-

First Aid:

-

Storage: Store in a tightly closed container in a cool, well-ventilated place.[11][13]

Conclusion

This compound is a well-defined acetal with distinct physical properties and a predictable spectroscopic signature. Its chemistry is governed by the robust yet reversible nature of the acetal functional group, making it a valuable tool for synthetic chemists as a protecting group. Furthermore, its pleasant organoleptic profile and natural occurrence point to its relevance in food science and biomarker discovery. This guide provides the foundational knowledge required for the safe and effective use of this compound in a research and development setting.

References

- 1. Showing Compound this compound (FDB012433) - FooDB [foodb.ca]

- 2. This compound | 18824-63-0 | Benchchem [benchchem.com]

- 3. This compound CAS#: 18824-63-0 [m.chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. yl.cnreagent.com [yl.cnreagent.com]

- 6. forskning.ruc.dk [forskning.ruc.dk]

- 7. igntu.ac.in [igntu.ac.in]

- 8. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 9. synerzine.com [synerzine.com]

- 10. 1,1-DIMETHOXYETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1,1-Dimethoxynonane: Structure, Properties, and Synthetic Considerations

This guide provides a comprehensive technical overview of 1,1-dimethoxynonane, a valuable acetal in the repertoire of organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, synthesis, and its contextual relevance in complex molecule synthesis.

Introduction: The Acetal Functional Group in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical development, the strategic protection and deprotection of reactive functional groups is paramount. Aldehydes, being highly susceptible to nucleophilic attack, often require transient masking to prevent undesired side reactions. The formation of an acetal is a classic and robust strategy to achieve this protection.[1] this compound serves as an excellent exemplar of a simple acyclic acetal, derived from nonanal. Understanding its formation, stability, and cleavage is fundamental to its application in more complex synthetic routes. Acetals are generally stable under basic and neutral conditions, rendering them orthogonal to many common reagents like hydrides and organometallics, a feature that is heavily exploited in the synthesis of active pharmaceutical ingredients (APIs).[2]

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to precisely define its structure and nomenclature.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .[3] It is also widely known by several other names, including:

Its unique identifier in the Chemical Abstracts Service (CAS) registry is 18824-63-0 .[3][4]

Chemical Structure and Representation

This compound possesses a central carbon atom (the acetal carbon) bonded to a hydrogen, a nonyl group (a nine-carbon alkyl chain), and two methoxy groups (-OCH₃).[3] This geminal diether structure is the defining feature of an acetal.[6]

Below is a 2D representation and a corresponding DOT script for visualization of the molecular structure.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a molecule's physical and spectroscopic properties is critical for its purification, characterization, and application.

Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₄O₂ | [3][4] |

| Molecular Weight | 188.31 g/mol | [5] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Odor | Citrus, floral, fresh | [6] |

| Specific Gravity | 0.841 to 0.851 @ 25 °C | [7] |

| Refractive Index | 1.413 to 1.423 @ 20 °C | [7] |

| Flash Point | 68.33 °C (155.00 °F) | [7] |

| Purity | >97.0% (GC) | [5] |

Spectroscopic Data

Spectroscopic analysis is indispensable for the unambiguous identification and structural elucidation of organic compounds.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook.[4] This data is crucial for confirming the molecular weight and for fragmentation analysis to support structural assignment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A searchable database, SpectraBase, indicates the availability of the ¹³C NMR spectrum for nonanal dimethyl acetal.[8]

-

¹H NMR: While a specific spectrum for this compound was not directly retrieved, the expected signals would include a triplet for the terminal methyl group of the nonyl chain, a series of multiplets for the methylene groups, a characteristic signal for the acetal proton (CH), and a singlet for the two equivalent methoxy groups.

-

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is a straightforward acid-catalyzed acetalization of nonanal with methanol.[9] The reaction is an equilibrium process, and to drive it towards the product, water, a byproduct, is typically removed, or an excess of the alcohol is used.[10]

Reaction Principle

The mechanism involves the initial protonation of the aldehyde's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from a molecule of methanol to form a hemiacetal intermediate. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation (an oxocarbenium ion).[11] A second molecule of methanol then attacks this electrophilic species, and a final deprotonation step yields the stable acetal product and regenerates the acid catalyst.[11]

Detailed Experimental Protocol

This protocol is a representative procedure based on general methods for acetal formation.[12][13]

Materials:

-

Nonanal

-

Methanol (anhydrous)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Anhydrous sodium bicarbonate or saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add nonanal (1 equivalent) and a significant excess of anhydrous methanol (e.g., 10-20 equivalents, which also acts as the solvent).

-

With gentle stirring, add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 mol %).[12]

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting aldehyde.

-

Upon completion, quench the reaction by carefully adding anhydrous sodium bicarbonate powder or by pouring the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

To the residue, add water and extract the product with an organic solvent like diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

-

If necessary, purify the product by vacuum distillation.

Applications in the Context of Drug Development

While this compound itself may not be a common pharmaceutical intermediate, its chemical nature as an acetal is highly relevant to drug development and organic synthesis.

The Acetal as a Protecting Group

The primary role of acetal formation in complex synthesis is the protection of aldehyde and ketone functionalities.[1][2] In the synthesis of a drug molecule that contains an aldehyde and another functional group that needs to be modified under basic or nucleophilic conditions (e.g., ester reduction with LiAlH₄), the aldehyde can be selectively protected as an acetal.[1] The acetal is stable to these conditions, allowing the desired transformation to occur elsewhere in the molecule. Subsequently, the acetal can be easily removed by treatment with aqueous acid to regenerate the aldehyde.[2]

Relevance in Pharmaceutical Synthesis

The principles of acetal formation and cleavage are routinely applied in the synthesis of various pharmaceutical agents. Many complex natural products and synthetic drugs contain aldehyde or ketone moieties that are either part of the final structure or are precursors to other functional groups. The use of acetals as protecting groups allows for the efficient and selective synthesis of these complex molecules.[14] Furthermore, some acetals are used in biomedical applications as materials for medical devices due to their dimensional stability and low friction.[15]

Conclusion

This compound is a simple yet illustrative example of an acetal, a functional group of significant importance in organic synthesis. Its straightforward preparation, well-defined structure, and characteristic stability under specific conditions make it an excellent model for understanding the role of acetals as protecting groups. For researchers and professionals in drug development, a firm grasp of the principles of acetal chemistry is essential for the design and execution of efficient and selective synthetic routes toward complex and novel therapeutic agents.

References

- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Nonanal dimethyl acetal [webbook.nist.gov]

- 4. Nonanal dimethyl acetal [webbook.nist.gov]

- 5. Nonanal Dimethyl Acetal | CymitQuimica [cymitquimica.com]

- 6. Showing Compound this compound (FDB012433) - FooDB [foodb.ca]

- 7. nonanal dimethyl acetal, 18824-63-0 [thegoodscentscompany.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound CAS#: 18824-63-0 [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Dimethyl Acetals [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. boydbiomedical.com [boydbiomedical.com]

CAS number 18824-63-0 physical and chemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 1,1-Dimethoxynonane (CAS: 18824-63-0)

Introduction

This compound, registered under CAS number 18824-63-0, is an organic compound belonging to the acetal class of molecules. Structurally, it is the dimethyl acetal of nonanal, which means it features a nine-carbon aliphatic chain (nonane) where the first carbon is bonded to two methoxy groups (-OCH₃).[1] This structure imparts a unique combination of properties, making it relevant in various fields. It is utilized as a fragrance component, valued for its fresh, fruity, and floral aroma, and finds application in organic synthesis as a protecting group for the aldehyde functional group due to its stability under basic conditions and controlled reactivity in acidic media.[2]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering technical insights and practical methodologies for researchers, scientists, and professionals in drug development and chemical synthesis.

Compound Identification

A clear identification is the foundation of all chemical research. The primary identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 18824-63-0 | [3][4][5][6][7][8][9] |

| IUPAC Name | This compound | [6][8][10] |

| Synonyms | Nonanal dimethyl acetal, Pelargonaldehyde dimethyl acetal, Nonyl Aldehyde Dimethyl Acetal | [2][3][7][11][12] |

| Molecular Formula | C₁₁H₂₄O₂ | [3][4][7][10] |

| Molecular Weight | 188.31 g/mol | [3][4][7][10] |

| EINECS Number | 242-603-3 | [4][6][13][14] |

| InChI Key | LYLVOCPDQAOQKL-UHFFFAOYSA-N | [5][6][8] |

| Canonical SMILES | CCCCCCCCC(OC)OC | [3][5][6] |

Part 1: Physical Properties

The physical characteristics of this compound are dictated by its molecular structure: a long, nonpolar alkyl chain and a moderately polar acetal head. This duality governs its state, solubility, and thermal properties.

Appearance and Odor: At ambient temperature, this compound is a colorless to almost colorless clear liquid.[9][11][12] It possesses a characteristic fresh, fruity aroma, with some sources describing additional floral, citrus, and green notes.[2]

Quantitative Physical Data: The following table consolidates the key physical properties reported across various sources. It is critical to note that properties like boiling point are highly dependent on pressure.

| Property | Value Range | Conditions | Source(s) |

| Boiling Point | 213.8 - 215 °C | 760 mmHg (Atmospheric Pressure) | [2][6][13] |

| 96 - 98 °C | 15 Torr | [15] | |

| 87 - 88 °C | 20 mmHg | [8][9][11][16] | |

| 62 °C | 15 mmHg | [4] | |

| Density / Specific Gravity | 0.841 - 0.873 g/cm³ | 18 - 25 °C | [4][6][13][14][15] |

| Refractive Index | 1.413 - 1.424 | 20 °C | [2][4][11][13][15] |

| Flash Point | 55 - 68.3 °C | Closed Cup | [4][6][8][9][13][15] |

| Vapor Pressure | ~0.235 mmHg | 25 °C (Estimated) | [4] |

| Water Solubility | ~37.5 mg/L (Insoluble) | 25 °C (Estimated) | [4][15] |

| Solubility in Organics | Soluble | Ethanol, Oils, Organic Solvents | [2][4][13][15] |

Expert Insights on Physical Properties: The extensive C₉ alkyl chain is the dominant structural feature, rendering the molecule largely hydrophobic and explaining its very low solubility in water.[2][4][15] Conversely, this nonpolar character ensures its miscibility with common organic solvents. The boiling point variation is a classic illustration of the Clausius-Clapeyron relation; the significantly lower boiling points reported are measured under reduced pressure, a standard technique for distilling high-boiling-point compounds to prevent thermal decomposition.

Part 2: Chemical Identity and Reactivity

Molecular Structure and Functional Group: The core of this compound's chemical behavior lies in the acetal functional group. Acetals are geminal diethers, meaning two ether linkages originate from the same carbon atom. This functionality is generally stable under neutral and basic conditions but is labile in the presence of acid.

Core Reactivity: Acid-Catalyzed Hydrolysis The most significant chemical transformation for this compound is its hydrolysis back to the parent aldehyde (nonanal) and alcohol (methanol). This reaction is catalyzed by aqueous acid (e.g., HCl, H₂SO₄).

The mechanism proceeds via protonation of one of the ether oxygens, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and deprotonation yields the geminal diol, which rapidly equilibrates to the more stable nonanal. This reactivity is fundamental to its use as a protecting group in multi-step organic synthesis, where it shields a reactive aldehyde from nucleophiles or basic reagents, only to be removed under specific acidic conditions.

Caption: Acid-catalyzed hydrolysis of this compound.

Part 3: Spectroscopic and Analytical Characterization

Confirming the identity and assessing the purity of this compound requires a multi-technique analytical approach. The workflow below illustrates a standard procedure for characterization.

Caption: Analytical workflow for identity and purity verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a triplet around 4.3-4.4 ppm for the single proton on the acetal carbon (CH(OCH₃)₂), a sharp singlet around 3.3 ppm integrating to six protons for the two equivalent methoxy groups (2 x OCH₃), multiplets for the various methylene groups (-CH₂-) of the nonyl chain between ~1.2-1.6 ppm, and a triplet around 0.9 ppm for the terminal methyl group (-CH₃).

-

¹³C NMR: The carbon spectrum will feature a signal for the acetal carbon around 100-105 ppm, a signal for the methoxy carbons around 52-55 ppm, and a series of signals for the alkyl chain carbons between ~14-32 ppm.

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the sample is soluble, such as deuterochloroform (CDCl₃).

-

Sample Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If desired for quantitative analysis, add a known amount of an internal standard.

-

Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Analysis: Cap the NMR tube, wipe it clean, and insert it into the spectrometer for data acquisition.

Mass Spectrometry (MS)

Typically coupled with Gas Chromatography (GC-MS), this technique provides molecular weight information and structural clues from fragmentation patterns.

-

Expected Fragmentation: The NIST WebBook contains reference mass spectra for this compound.[17] In electron ionization (EI), the molecular ion peak (M⁺) at m/z 188 may be weak or absent. Key fragments include:

-

m/z 157: [M - OCH₃]⁺, representing the loss of a methoxy radical. This is often a prominent peak.

-

m/z 75: [CH(OCH₃)₂]⁺, the characteristic fragment for a dimethyl acetal group.

-

A series of alkyl fragments resulting from cleavage along the nonane chain.

-

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like ethyl acetate or hexane.

-

Instrument Setup: Equip the gas chromatograph with a nonpolar or mid-polar capillary column (e.g., DB-5ms). Set a suitable temperature program, for example, starting at 70°C and ramping at 10°C/min to 250°C.

-

Injection: Inject 1 µL of the prepared solution into the GC inlet.

-

Data Acquisition: Acquire mass spectra over a range of m/z 40-400 as the compound elutes from the column.

-

Data Analysis: Integrate the total ion chromatogram (TIC) to determine purity based on peak area percentage. Compare the obtained mass spectrum with a library database (e.g., NIST) for identity confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

-

Expected Absorptions:

-

2950-2850 cm⁻¹: Strong C-H stretching vibrations from the alkyl and methoxy groups.

-

1150-1050 cm⁻¹: A series of strong, characteristic C-O stretching bands, indicative of the acetal group.

-

~1465 cm⁻¹: C-H bending (scissoring) vibrations of the methylene groups.

-

Part 4: Safety, Handling, and Storage

Professional diligence requires adherence to strict safety protocols when handling any chemical.

GHS Hazard Information:

Safe Handling Procedures:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[9][11][18]

-

P233: Keep container tightly closed to prevent evaporation and moisture ingress.[9][11][18]

-

P240 & P241: Ground/bond container and receiving equipment and use explosion-proof electrical equipment to prevent static discharge.[11][18]

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Storage and Stability:

-

Store in a cool, dry, well-ventilated place away from sources of ignition.[9][11]

-

The compound is reported to be moisture-sensitive.[9][11] Hydrolysis can occur upon exposure to atmospheric moisture, especially over long periods.

-

For long-term storage and to maintain high purity, it is recommended to store under an inert gas atmosphere (e.g., Argon or Nitrogen).[8][9][11]

Conclusion

This compound (CAS: 18824-63-0) is a well-characterized acetal with a distinct set of physicochemical properties derived from its bifunctional structure. Its low polarity, flammability, and defined thermal characteristics are key considerations for its use as a fragrance. For synthetic chemists, its stability in basic media coupled with its susceptibility to acid-catalyzed hydrolysis makes it a valuable tool for aldehyde protection. A thorough understanding of its properties, supported by appropriate analytical verification and safe handling practices, is essential for its successful application in research and development.

References

- 1. CAS 18824-63-0: this compound | CymitQuimica [cymitquimica.com]

- 2. Food safety and quality: details [fao.org]

- 3. chemscene.com [chemscene.com]

- 4. nonanal dimethyl acetal, 18824-63-0 [thegoodscentscompany.com]

- 5. Nonanal dimethyl acetal (CAS 18824-63-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. scbt.com [scbt.com]

- 8. Nonanal Dimethyl Acetal | 18824-63-0 [sigmaaldrich.com]

- 9. Nonanal Dimethyl Acetal | 18824-63-0 | TCI Deutschland GmbH [tcichemicals.com]

- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 11. Nonanal Dimethyl Acetal | 18824-63-0 | TCI AMERICA [tcichemicals.com]

- 12. Nonanal Dimethyl Acetal | CymitQuimica [cymitquimica.com]

- 13. This compound CAS#: 18824-63-0 [m.chemicalbook.com]

- 14. CAS # 18824-63-0, this compound, Pelargonaldehyde dimethyl acetal, Pelargonic aldehyde dimethyl acetal - chemBlink [chemblink.com]

- 15. This compound | 18824-63-0 | Benchchem [benchchem.com]

- 16. 18824-63-0 Nonanal Dimethyl Acetal AKSci 4371AL [aksci.com]

- 17. Nonanal dimethyl acetal [webbook.nist.gov]

- 18. Nonanal Dimethyl Acetal | 18824-63-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

The Enigmatic Presence of 1,1-Dimethoxynonane in the Plant Kingdom: A Technical Guide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Dimethoxynonane, a dimethyl acetal derivative of nonanal, has been identified as a naturally occurring volatile organic compound (VOC) within the plant kingdom. While its presence is confirmed, the specifics of its biosynthesis, biological function, and quantitative distribution remain largely uncharted territories in phytochemical research. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound in plants, with a particular focus on its known botanical sources, a proposed biosynthetic pathway, established analytical methodologies for its detection, and a discussion of its potential, yet unconfirmed, biological significance. This document serves as a foundational resource for researchers in natural product chemistry, chemical ecology, and drug discovery, aiming to stimulate further investigation into this intriguing plant-derived acetal.

Introduction: The Expanding Lexicon of Plant Volatiles

The chemical dialogue of plants is vast and complex, mediated by a diverse arsenal of volatile organic compounds (VOCs). These molecules, integral to processes ranging from pollinator attraction to herbivore deterrence, represent a significant frontier in our understanding of plant biology and secondary metabolism.[1][2][3][4] Among the myriad of VOCs, acetals—geminal diethers formed from aldehydes or ketones—are a less-studied class. This guide focuses on a specific member of this class, this compound, providing a detailed technical overview for the scientific community.

Natural Occurrence of this compound

The definitive identification of this compound as a natural plant product has been documented in species belonging to the genus Rubus.

Table 1: Documented Botanical Sources of this compound

| Compound Name | IUPAC Name | CAS Number | Plant Source(s) | Status |

| This compound | This compound | 18824-63-0 | Rubus spp. (Blackberries), Rubus laciniatus (Evergreen Blackberry) | Detected, not quantified |

Source: FooDB, Human Metabolome Database

To date, the reported presence of this compound in the plant kingdom is limited to these species. The lack of quantitative data highlights a significant gap in the literature and an opportunity for future analytical studies.

Proposed Biosynthetic Pathway

While the precise enzymatic machinery responsible for the synthesis of this compound in plants has not been elucidated, a plausible biosynthetic pathway can be proposed based on established principles of plant secondary metabolism and the chemistry of acetal formation.[5]

The logical precursor to this compound is the C9 aldehyde, nonanal . Nonanal is a well-documented plant volatile, found in a wide array of species, including rose, citrus, and pine oils.[4] It is typically formed via the oxidative cleavage of fatty acids.

The conversion of nonanal to this compound requires the addition of two methoxy groups from a methyl donor, most likely S-adenosyl methionine (SAM), a common methyl donor in plant biochemical pathways. The reaction is an acetalization, which in chemical synthesis is typically acid-catalyzed.[6] In a biological context, this reaction is likely facilitated by an uncharacterized enzyme, tentatively named "Nonanal O-methyltransferase/acetal synthase."

The proposed pathway involves two key stages:

-

Hemiacetal Formation: The carbonyl carbon of nonanal is attacked by a molecule of methanol (or a methoxy group from a donor), forming a hemiacetal intermediate. This initial step is reversible.

-

Acetal Formation: The hydroxyl group of the hemiacetal is subsequently methylated, likely by a methyltransferase enzyme utilizing SAM, to form the stable this compound acetal.

Figure 1. Proposed biosynthetic pathway of this compound from a fatty acid precursor.

Analytical Methodologies for Detection and Identification

The detection and identification of volatile compounds like this compound from a complex plant matrix require sensitive and specific analytical techniques. The gold standard for this type of analysis is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) .

Experimental Protocol: HS-SPME-GC-MS Analysis of Rubus Volatiles

This protocol provides a generalized workflow for the extraction and analysis of volatile compounds from blackberry fruit.

I. Sample Preparation:

-

Collect fresh, ripe blackberry fruits (Rubus spp.).

-

Weigh a precise amount of the fruit (e.g., 5.0 g) into a 20 mL headspace vial.

-

Optionally, add a saturated solution of sodium chloride to enhance the release of volatiles from the matrix.

-

Immediately seal the vial with a PTFE/silicone septum.

II. Headspace Solid-Phase Microextraction (HS-SPME):

-

Equilibrate the sealed vial at a controlled temperature (e.g., 40°C) for a set period (e.g., 15 minutes) to allow volatiles to accumulate in the headspace.

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.

III. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Insert the SPME fiber into the heated injection port of the GC (e.g., at 250°C) for a short period (e.g., 5 minutes) to desorb the trapped volatiles.

-

Separation: Utilize a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) to separate the individual volatile compounds. A typical oven temperature program would be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 5°C/minute.

-

Final hold: Maintain 240°C for 5 minutes.

-

-

Detection and Identification: As compounds elute from the GC column, they are ionized (typically by electron ionization at 70 eV) and fragmented in the mass spectrometer. The resulting mass spectrum is a chemical fingerprint.

-

Compound Identification: Compare the obtained mass spectrum and retention index of the unknown peak with those in a reference library (e.g., NIST, Wiley) and with an authentic standard of this compound if available.

Figure 2. Workflow for the analysis of this compound in blackberries via HS-SPME-GC-MS.

Potential Biological Significance: An Unexplored Frontier

The biological role of this compound in Rubus species is currently unknown. However, based on the established functions of other plant volatiles, several hypotheses can be posited.

-

Defense against Herbivores and Pathogens: Many plant secondary metabolites, including volatiles, serve as defense compounds.[5] The precursor, nonanal, has demonstrated antimicrobial and insecticidal properties. It is plausible that its acetal form, this compound, could have similar or related activities, potentially acting as a feeding deterrent or an antifungal agent.

-

Intra- and Inter-plant Signaling: Plants are known to use VOCs to communicate with each other, for example, to warn neighboring plants of an impending herbivore attack.[2] this compound could be a component of the complex volatile blend that mediates such interactions.

-

Attraction of Beneficial Organisms: Volatiles play a crucial role in attracting pollinators and the natural enemies of herbivores.[3] The floral or fruity scent profile of a plant is a composite of numerous compounds, and this compound may contribute to the overall aroma that attracts beneficial insects.

Further research, including electroantennography (EAG) studies with relevant insects and bioassays against common plant pathogens, is required to elucidate the specific ecological function of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H24O2 | PubChem |

| Molecular Weight | 188.31 g/mol | PubChem |

| Appearance | Colorless liquid | ChemicalBook |

| Odor | Waxy, green, citrus | The Good Scents Company |

| Boiling Point | 218-219 °C | PubChem |

| Solubility | Practically insoluble in water; soluble in alcohol and oils | ChemicalBook |

Conclusion and Future Directions

The natural occurrence of this compound in Rubus species is an established fact, yet it represents a mere footnote in the vast encyclopedia of plant natural products. This guide has synthesized the limited available information and proposed a logical biosynthetic pathway to provide a framework for future research. The key areas that warrant investigation are:

-

Quantitative Analysis: Determining the concentration of this compound in different tissues and developmental stages of Rubus species.

-

Biosynthetic Pathway Elucidation: Identifying and characterizing the specific enzymes responsible for the conversion of nonanal to this compound.

-

Functional Genomics: Using techniques like gene silencing or overexpression to modulate the production of this compound and observe the resulting phenotypic effects.

-

Ecological Role: Conducting bioassays to determine the role of this compound in plant-insect and plant-pathogen interactions.

Answering these questions will not only illuminate the biology of this specific compound but also contribute to a broader understanding of the chemical diversity and ecological complexity of the plant kingdom.

References

- 1. researchgate.net [researchgate.net]

- 2. Plant volatiles carry both public and private messages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of volatiles in plant communication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of volatiles in plant communication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plant secondary metabolism - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

The Multifaceted Role of 1,1-Dimethoxynonane in Flavor and Fragrance Applications: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Product Development Professionals

Abstract

1,1-Dimethoxynonane, also known as nonanal dimethyl acetal, is a significant aliphatic acetal that contributes a unique and desirable sensory profile to a wide array of consumer products. With its fresh, floral, citrus, and green aroma, this compound has found extensive application in both the flavor and fragrance industries. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, sensory characteristics, and applications of this compound. It further delves into the analytical methodologies for its quantification, its safety and regulatory standing, and the underlying mechanisms of its olfactory perception. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study and application of flavor and fragrance compounds.

Introduction: Unveiling this compound

This compound (CAS No. 18824-63-0) is an organic compound classified as an acetal.[1] Acetals are geminal diethers formed from the reaction of an aldehyde or ketone with an alcohol. In the case of this compound, it is the dimethyl acetal of nonanal. This structure confers stability, particularly in alkaline conditions, making it a versatile ingredient in various product formulations.[2] While found in nature, notably in blackberries, its commercial use primarily relies on synthetic production.[1]

The significance of this compound lies in its distinct and multifaceted odor profile, which is described as fresh, floral, plastic, citrus, and green.[2] This complex aroma makes it a valuable component in the creation of sophisticated fragrance compositions and for imparting specific flavor notes in food and beverage products.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application and formulation.

| Property | Value | Source |

| Chemical Name | This compound | [3] |

| Synonyms | Nonanal dimethyl acetal, Pelargonaldehyde dimethyl acetal | [3] |

| CAS Number | 18824-63-0 | [3] |

| Molecular Formula | C₁₁H₂₄O₂ | [4] |

| Molecular Weight | 188.31 g/mol | [4] |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Odor Profile | Fresh, floral, plastic, citrus, green | [2] |

| Boiling Point | 96-98 °C @ 15 mmHg | [6] |

| Density | 0.843 g/cm³ | |

| Refractive Index | 1.418 - 1.422 | |

| Solubility | Practically insoluble in water; soluble in alcohol and oils. | |

| Flash Point | 55 °C |

Synthesis of this compound: A Methodological Overview

The industrial synthesis of this compound typically involves the acid-catalyzed reaction of nonanal with methanol. This reversible reaction requires the removal of water to drive the equilibrium towards the formation of the acetal.

General Reaction Mechanism

The formation of an acetal from an aldehyde and an alcohol proceeds in two main stages under acidic conditions:

-

Hemiacetal Formation: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon. A molecule of alcohol then acts as a nucleophile, attacking the carbonyl carbon and forming a hemiacetal.

-

Acetal Formation: The hydroxyl group of the hemiacetal is protonated, allowing for the elimination of a water molecule to form a resonance-stabilized carbocation. A second molecule of alcohol attacks this carbocation, and subsequent deprotonation yields the stable acetal.

Figure 1: General mechanism for the acid-catalyzed synthesis of this compound.

Laboratory-Scale Synthesis Protocol

The following protocol outlines a general procedure for the synthesis of this compound. Note: This is a generalized procedure and should be performed by qualified personnel in a properly equipped laboratory with appropriate safety precautions.

Materials:

-

Nonanal

-

Methanol (anhydrous)

-

Anhydrous calcium chloride or other suitable drying agent

-

Acid catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine nonanal (1 equivalent) and an excess of anhydrous methanol (at least 2.5 equivalents).

-

Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., 0.01-0.05 equivalents of p-toluenesulfonic acid).

-

Reaction and Water Removal: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution. Separate the organic layer and wash it with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Causality Behind Experimental Choices:

-

Excess Methanol: Using an excess of methanol helps to shift the reaction equilibrium towards the formation of the acetal, in accordance with Le Chatelier's principle.

-

Anhydrous Conditions: The reaction is reversible and produces water. Therefore, using anhydrous reagents and removing the water as it is formed is crucial for achieving a high yield of the acetal.

-

Acid Catalyst: The acid catalyst is essential to protonate the carbonyl oxygen of nonanal, thereby activating it for nucleophilic attack by methanol.

-

Neutralization and Washing: The work-up steps are necessary to remove the acid catalyst and any unreacted starting materials or byproducts, ensuring the purity and stability of the final product.

The Role of this compound in Flavor and Fragrance

The unique sensory profile of this compound makes it a versatile ingredient in both flavor and fragrance applications.

Fragrance Applications

In perfumery, this compound is valued for its ability to impart a fresh, diffusive, and aldehydic character to fragrances. Its complex odor profile with floral, citrus, and green nuances allows it to be used in a variety of fragrance types, from fresh and clean "outdoors" scents to more complex floral and citrus compositions.[2] It can act as a top note, providing an initial lift and sparkle to a fragrance, and can also serve as a modifier, blending well with other ingredients to create novel and interesting accords. The recommended usage level in fragrance concentrates can be up to 2.0%.[2]

Flavor Applications

In the flavor industry, this compound is used to add or enhance specific flavor notes in a range of food and beverage products. Its citrus and fruity character makes it particularly suitable for applications in non-alcoholic beverages, where it can be used at levels ranging from 1.0 to 10.0 ppm.[2] Its stability in various food matrices is a key advantage for its use as a flavoring agent.

Mechanism of Olfactory Perception

The perception of odorants like this compound is a complex process that begins with the interaction of the molecule with olfactory receptors (ORs) located in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).

Figure 2: Simplified signaling pathway of olfactory perception.

The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, leading to the activation of a specialized G-protein, G-olf. This, in turn, activates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP concentration opens cyclic nucleotide-gated ion channels, allowing an influx of cations (primarily Na⁺ and Ca²⁺) into the olfactory neuron. This influx of positive ions depolarizes the neuron, generating an electrical signal that is transmitted to the olfactory bulb in the brain, where it is processed and perceived as a specific smell. The combinatorial activation of different ORs by a single odorant molecule contributes to the vast diversity of perceivable smells.

Analytical Methodologies: Quantification of this compound

Accurate quantification of this compound in complex matrices such as food, beverages, and fragrance products is crucial for quality control, regulatory compliance, and research purposes. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and reliable technique for this analysis.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the quantification of this compound. The specific parameters may need to be optimized depending on the sample matrix and the instrumentation used.

Sample Preparation (Liquid-Liquid Extraction for Beverages):

-

Spiking: To a known volume of the beverage sample (e.g., 10 mL), add a known amount of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time).

-

Extraction: Add an equal volume of a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and diethyl ether).

-

Mixing: Vigorously shake or vortex the mixture for a few minutes to ensure efficient extraction of the analyte into the organic phase.

-

Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.

-

Collection: Carefully collect the organic layer containing the extracted this compound.

-

Drying and Concentration (Optional): If necessary, dry the organic extract over anhydrous sodium sulfate and concentrate it to a smaller volume under a gentle stream of nitrogen.

GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MSD Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

-

Quantifier Ion: To be determined from the mass spectrum of a pure standard of this compound (likely a fragment ion).

-

Qualifier Ions: At least two other characteristic fragment ions to confirm the identity of the analyte.

-

Data Analysis:

-

Construct a calibration curve by analyzing standards of known concentrations of this compound with the internal standard.

-

Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.

Figure 3: A typical workflow for the GC-MS analysis of this compound.

Safety and Regulatory Status

The safety of flavor and fragrance ingredients is of paramount importance. This compound has been evaluated by major regulatory and safety assessment bodies.

-

FEMA GRAS: The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as "Generally Recognized as Safe" (GRAS) for its intended use as a flavoring substance.[1] Its FEMA number is 4367.[1]

-

JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this compound. Its JECFA number is 1742.

Conclusion and Future Perspectives

This compound is a well-established and valuable compound in the palette of flavorists and perfumers. Its unique and versatile sensory profile, coupled with its chemical stability, ensures its continued importance in the development of new and innovative consumer products. Future research may focus on exploring its potential synergistic effects with other flavor and fragrance molecules, investigating its presence and role in other natural sources, and further elucidating the specific olfactory receptors it activates. As analytical techniques continue to advance, more precise quantification methods and a deeper understanding of its metabolic pathways will undoubtedly emerge, further solidifying its safe and effective use in the industry.

References

- 1. Showing Compound this compound (FDB012433) - FooDB [foodb.ca]

- 2. nonanal dimethyl acetal, 18824-63-0 [thegoodscentscompany.com]

- 3. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 4. Nonanal dimethyl acetal [webbook.nist.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Showing Compound Nonanal (FDB003303) - FooDB [foodb.ca]

1,1-Dimethoxynonane as a potential biomarker in food science

An In-depth Technical Guide for Researchers and Scientists

Authored by: Gemini, Senior Application Scientist

Introduction: The Quest for Novel Food Biomarkers

In the intricate world of food science, the ability to objectively and accurately assess food quality, safety, and authenticity is paramount. Traditional methods, often reliant on sensory panels and microbiological testing, can be subjective, time-consuming, and may not capture the full chemical picture of a food's state. This has led to a growing interest in the discovery and validation of chemical biomarkers—specific molecules that can act as indicators of a food's history, quality, or safety.[1] These biomarkers can provide valuable insights into everything from the raw ingredients' origin to the processing methods used and the product's shelf-life.[2]

This technical guide focuses on a promising, yet under-explored, potential biomarker: 1,1-dimethoxynonane . While the existing body of literature on this specific compound is limited, its chemical nature and origin suggest a significant potential for its application in food science.[3] This guide will synthesize the current understanding of this compound, from its fundamental chemistry and formation pathways to its potential applications as a biomarker and the analytical methodologies required for its detection.

The Chemical Profile of this compound

This compound, also known as nonanal dimethyl acetal, is an organic compound classified as an acetal.[3] Acetals are formed from the reaction of an aldehyde or ketone with an alcohol. In this case, this compound is the dimethyl acetal of nonanal.

Key Chemical and Physical Properties:

| Property | Value | Source |

| Chemical Formula | C₁₁H₂₄O₂ | [4] |

| Molecular Weight | 188.31 g/mol | [4] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Odor Profile | Citrus, floral, fresh, with waxy and green nuances | [3][5] |

| Boiling Point | 88 °C at 20 mmHg | |

| Flash Point | 68.33 °C | [3] |

| Solubility | Insoluble in water | [3] |

Its pleasant sensory characteristics, described as citrusy and fresh, are noteworthy. While it can contribute to the desirable aroma profile of certain foods, its formation from a key lipid oxidation product suggests a more complex role in food quality.

The Genesis of this compound in Food: A Tale of Two Precursors

The presence of this compound in food is not arbitrary; it is the result of specific chemical reactions involving precursor molecules that are themselves significant in food chemistry. The formation pathway hinges on two key components: nonanal and methanol .

Nonanal: The Aldehyde from Lipid Oxidation

Nonanal is a nine-carbon aldehyde that is a well-established secondary product of lipid oxidation.[6][7] Specifically, it arises from the oxidative degradation of unsaturated fatty acids, particularly oleic acid (an omega-9 fatty acid) and linoleic acid (an omega-6 fatty acid), which are abundant in many food matrices like vegetable oils and meat.[8][9]

The process of lipid oxidation is a complex chain reaction involving initiation, propagation, and termination steps. During propagation, unstable lipid hydroperoxides are formed, which then decompose into a variety of volatile compounds, including aldehydes like nonanal.[2] The presence and concentration of nonanal are often used as indicators of the extent of lipid oxidation in a food product, which is directly linked to the development of off-flavors and a decrease in shelf-life.[9]

Methanol: The Alcohol Precursor

Methanol, the simplest alcohol, can be naturally present in some foods, particularly fruits and fermented beverages. It is often formed through the enzymatic breakdown of pectin. While present in small amounts, its availability is a crucial factor for the formation of this compound.

The Acetalization Reaction

The formation of this compound occurs through an acetalization reaction between nonanal and two molecules of methanol. This reaction is typically catalyzed by acidic conditions.

Figure 1: Formation of this compound.

This reaction is reversible, and the stability of the resulting acetal is dependent on the pH of the food matrix. In acidic environments, the equilibrium may shift, leading to the hydrolysis of the acetal back to its aldehyde and alcohol precursors.

This compound as a Potential Biomarker: Unveiling its Significance

The true value of this compound in food science lies in its potential to serve as a multifaceted biomarker. Its formation is intrinsically linked to key processes that dictate food quality and shelf-life.

Indicator of Lipid Oxidation and Off-Flavor Development

Given that nonanal is a direct product of lipid oxidation, the presence of this compound can be an indirect, and potentially more stable, indicator of this deteriorative process. While nonanal itself is highly reactive, its conversion to the more stable acetal could provide a more reliable marker that accumulates over time. Monitoring the concentration of this compound could therefore offer a valuable tool for:

-

Assessing the oxidative stability of fats and oils.

-

Predicting the onset of rancidity and other off-flavors. [7]

-

Evaluating the effectiveness of antioxidant additives.

Marker of Food Processing and Storage Conditions

The formation of this compound is dependent on the presence of its precursors and suitable reaction conditions (i.e., acidity). Therefore, its detection could provide clues about the processing history and storage conditions of a food product. For instance, its presence might suggest:

-

The use of ingredients that have undergone lipid oxidation.

-

Storage conditions that have promoted both lipid oxidation and acetal formation.

-

The pH history of the product.

Potential Biomarker for Specific Food Consumption

This compound has been detected in blackberries, suggesting it could be a potential biomarker for the consumption of this fruit.[3] Further research is needed to explore its presence and specificity in other foods to determine its utility as a dietary biomarker.

Analytical Methodology: Detecting and Quantifying this compound

The volatile nature of this compound makes gas chromatography-mass spectrometry (GC-MS) the analytical technique of choice for its detection and quantification. Headspace sampling techniques are particularly well-suited for extracting this compound from the food matrix without the need for extensive sample preparation.

Proposed Analytical Workflow

A robust analytical workflow for the determination of this compound in a food matrix would typically involve the following steps:

Figure 2: Proposed Analytical Workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

The following is a proposed, generalized protocol for the analysis of this compound in a solid or semi-solid food matrix. Optimization will be required for specific food types.

1. Sample Preparation: a. Homogenize the food sample to ensure uniformity. b. Accurately weigh a representative portion of the homogenized sample (e.g., 1-5 grams) into a headspace vial (e.g., 20 mL). c. For quantitative analysis, add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample).

2. Headspace Solid-Phase Microextraction (HS-SPME): a. Select an appropriate SPME fiber. A divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for a broad range of volatile and semi-volatile compounds. b. Place the vial in a heated agitator. c. Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 10-20 minutes) to allow volatile compounds to partition into the headspace. d. Expose the SPME fiber to the headspace for a defined extraction time (e.g., 20-40 minutes) to adsorb the analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Injection: Thermally desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250 °C) in splitless mode. b. Gas Chromatograph (GC) Parameters (Example):

- Column: A mid-polarity column such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is a suitable starting point.

- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

- Oven Temperature Program:

- Initial temperature: 40 °C, hold for 2 minutes.

- Ramp: Increase to 250 °C at a rate of 10 °C/min.

- Final hold: Hold at 250 °C for 5 minutes. c. Mass Spectrometer (MS) Parameters (Example):

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Full scan mode (e.g., m/z 40-300) for initial identification. For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode should be used for enhanced sensitivity and selectivity. Key ions for this compound would need to be determined from its mass spectrum.

4. Data Analysis and Quantification: a. Identify this compound by its retention time and mass spectrum, confirming with an authentic standard. b. For quantification, create a calibration curve using standards of this compound at various concentrations. c. Calculate the concentration of this compound in the original sample based on the peak area ratio to the internal standard and the calibration curve.

Future Perspectives and Research Gaps

The potential of this compound as a food biomarker is evident, but significant research is required to validate its practical application. Key areas for future investigation include:

-

Quantitative Surveys: Comprehensive studies are needed to quantify the concentration of this compound in a wide range of food products, both fresh and processed.

-

Correlation Studies: Research should focus on establishing clear correlations between the concentration of this compound and established markers of food quality, such as sensory panel scores, microbial counts, and other chemical indicators of spoilage.

-

Method Validation: The development and validation of standardized analytical methods for the routine quantification of this compound in various food matrices are crucial for its adoption as a reliable biomarker.

-

Microbial Influence: Investigating the potential for microbial metabolic pathways to produce or degrade this compound would provide a more complete understanding of its dynamics in food systems.[10]

Conclusion

This compound stands at the intersection of lipid oxidation and flavor chemistry, making it a compelling candidate for a novel food biomarker. Its formation from nonanal, a key indicator of lipid deterioration, provides a strong theoretical basis for its use in monitoring food quality and shelf-life. While its pleasant aroma may seem contradictory to a role as a spoilage marker, the underlying chemistry tells a story of chemical transformation that can be harnessed for analytical purposes.

This technical guide has laid out the foundational knowledge of this compound, from its chemical origins to a proposed analytical framework for its detection. The path to establishing it as a validated and widely used biomarker requires dedicated research to fill the existing knowledge gaps. For researchers and scientists in the field of food science, the exploration of this compound represents an exciting opportunity to develop new tools for ensuring the quality and safety of our food supply.

References

- 1. mdpi.com [mdpi.com]

- 2. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nonanal dimethyl acetal, 18824-63-0 [thegoodscentscompany.com]

- 4. Nonanal Dimethyl Acetal | CymitQuimica [cymitquimica.com]

- 5. olfactorian.com [olfactorian.com]

- 6. researchgate.net [researchgate.net]

- 7. lupinepublishers.com [lupinepublishers.com]

- 8. Formation of Secondary and Tertiary Volatile Compounds Resulting from the Lipid Oxidation of Rapeseed Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ars.usda.gov [ars.usda.gov]

A Comprehensive Technical Review of 1,1-Dimethoxynonane for Researchers and Drug Development Professionals

An In-Depth Guide to the Synthesis, Properties, and Applications of a Versatile Acetal

Introduction